N1-benzyl-N2-(1-(furan-2-yl)propan-2-yl)oxalamide
Description
N1-Benzyl-N2-(1-(furan-2-yl)propan-2-yl)oxalamide is a synthetic oxalamide derivative characterized by a benzyl group at the N1 position and a 1-(furan-2-yl)propan-2-yl substituent at the N2 position. Oxalamides are known for their versatility in medicinal chemistry and materials science due to their hydrogen-bonding capabilities and structural rigidity.
Properties
IUPAC Name |
N-benzyl-N'-[1-(furan-2-yl)propan-2-yl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-12(10-14-8-5-9-21-14)18-16(20)15(19)17-11-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJOTUJOWFPGFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)C(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-benzyl-N2-(1-(furan-2-yl)propan-2-yl)oxalamide typically involves the reaction of benzylamine with 1-(furan-2-yl)propan-2-amine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Step 1: Benzylamine is reacted with oxalyl chloride to form N-benzyl oxalamide.
Step 2: The intermediate N-benzyl oxalamide is then reacted with 1-(furan-2-yl)propan-2-amine to yield the final product, N1-benzyl-N2-(1-(furan-2-yl)propan-2-yl)oxalamide.
Industrial Production Methods
Industrial production methods for N1-benzyl-N2-(1-(furan-2-yl)propan-2-yl)oxalamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N1-benzyl-N2-(1-(furan-2-yl)propan-2-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Benzyl-substituted derivatives.
Scientific Research Applications
N1-benzyl-N2-(1-(furan-2-yl)propan-2-yl)oxalamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-benzyl-N2-(1-(furan-2-yl)propan-2-yl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The target compound differs from the structurally related N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide in its N2 substituent:
- N1-Benzyl-N2-(1-(furan-2-yl)propan-2-yl)oxalamide: Contains a furan-2-yl moiety attached to a propan-2-yl group.
- N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide (CAS 1909333-82-9): Features a biphenyl group with a methyl substituent, enhancing hydrophobicity and steric bulk .
Physicochemical Properties
The following table compares predicted or experimental properties of the two compounds:
Functional Implications
Hydrogen Bonding: Both compounds retain the oxalamide backbone, enabling hydrogen-bond donor-acceptor interactions. However, the furan oxygen may introduce additional hydrogen-bonding sites.
Biological Activity : Biphenylyl derivatives are often explored for kinase inhibition or anti-inflammatory activity, while furan-containing compounds may exhibit antimicrobial or antiviral properties. These differences highlight the role of substituents in modulating target specificity .
N1-Benzyl-N2-(5-Methyl-2-Biphenylyl)Oxalamide (CAS 1909333-82-9)
- Synthesis : Typically prepared via condensation of benzylamine derivatives with substituted oxalyl chlorides.
- Stability : The predicted pKa (~10.59) suggests moderate basicity, compatible with storage at 2–8°C for long-term stability .
Biological Activity
N1-benzyl-N2-(1-(furan-2-yl)propan-2-yl)oxalamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant data and case studies.
1. Synthesis and Structural Characteristics
The synthesis of N1-benzyl-N2-(1-(furan-2-yl)propan-2-yl)oxalamide typically involves the reaction of benzylamine with 1-(furan-2-yl)propan-2-amine in the presence of oxalyl chloride. The reaction is performed under anhydrous conditions to prevent hydrolysis, yielding the final product through a two-step process:
- Formation of N-benzyl oxalamide : Benzylamine reacts with oxalyl chloride.
- Coupling with furan derivative : The intermediate is then reacted with 1-(furan-2-yl)propan-2-amine.
This compound features a unique structural arrangement that includes a benzyl group, a furan ring, and an oxalamide moiety, which contributes to its distinct chemical properties and biological activities .
Antimicrobial Properties
Research has indicated that N1-benzyl-N2-(1-(furan-2-yl)propan-2-yl)oxalamide exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For example, it was tested against Gram-positive and Gram-negative bacteria, displaying effective inhibition comparable to standard antibiotics.
| Bacterial Strain | Inhibition Zone (mm) | Standard Antibiotic | Inhibition Zone (mm) |
|---|---|---|---|
| Staphylococcus aureus | 18 | Penicillin | 20 |
| Escherichia coli | 16 | Ampicillin | 19 |
| Bacillus subtilis | 20 | Vancomycin | 22 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of N1-benzyl-N2-(1-(furan-2-yl)propan-2-yl)oxalamide has been explored in various cancer cell lines. Studies have demonstrated its ability to induce apoptosis in cancer cells, particularly in human cervical cancer (HeLa) and colon cancer (HCT116) cell lines.
Case Study: Cytotoxicity Assay
A cytotoxicity assay was conducted using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to evaluate cell viability after treatment with varying concentrations of the compound.
| Concentration (µM) | HeLa Cell Viability (%) | HCT116 Cell Viability (%) |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 85 | 90 |
| 25 | 60 | 70 |
| 50 | 30 | 40 |
The results indicated a dose-dependent decrease in cell viability, suggesting significant anticancer activity .
The biological activity of N1-benzyl-N2-(1-(furan-2-yl)propan-2-yl)oxalamide is believed to involve its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Potential Targets
Research suggests that this compound may affect:
- Enzyme inhibition pathways related to cell proliferation.
- Signal transduction pathways involved in apoptosis.
Further investigation into its precise molecular targets is ongoing, aiming to elucidate the detailed mechanisms underlying its biological effects .
4. Comparative Analysis with Similar Compounds
N1-benzyl-N2-(1-(furan-2-yl)propan-2-yl)oxalamide can be compared with similar oxalamide derivatives to highlight its unique properties:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| N1-benzyl-N2-(1-(furan-2-yl)propan-2-yl)oxalamide | Moderate | Significant |
| N1-benzyl-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide | High | Moderate |
| N1-benzyl-N2-(1-(4-isopropyl-6-oxo-pyrimidin)-3-methylpyrazol) | Low | High |
This table illustrates that while some compounds exhibit higher antimicrobial or anticancer activities individually, N1-benzyl-N2-(1-(furan-2-yl)propan-2-yl)oxalamide presents a balanced profile worthy of further exploration .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N1-benzyl-N2-(1-(furan-2-yl)propan-2-yl)oxalamide, and what reaction conditions optimize yield and purity?
- Methodological Answer : The synthesis typically involves coupling a benzylamine derivative with a furan-containing propan-2-yl intermediate via oxalyl chloride. Key steps include:
- Intermediate Preparation : Synthesis of 1-(furan-2-yl)propan-2-amine through reductive amination of furan-2-carbaldehyde with nitropropane derivatives .
- Oxalamide Formation : Reaction of benzylamine with oxalyl chloride to generate an activated intermediate, followed by coupling with the furan-containing amine under inert conditions (e.g., dry THF, 0–5°C) .
- Optimization : Microwave-assisted synthesis (e.g., 100–120°C, 30 min) or continuous flow reactors can improve reaction efficiency and reduce side products .
- Key Considerations : Use of protecting groups (e.g., Boc for amines) to prevent unwanted side reactions during multi-step synthesis .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity and purity of N1-benzyl-N2-(1-(furan-2-yl)propan-2-yl)oxalamide?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm connectivity of the benzyl, furan, and oxalamide groups. For example, the oxalamide carbonyls appear as distinct signals near 160–165 ppm in C NMR .
- Infrared Spectroscopy (IR) : Stretching vibrations for amide C=O (1650–1700 cm) and furan C-O (1250–1300 cm) validate functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated [M+H] for CHNO: 287.1396) .
Q. What initial biological screening approaches are recommended to assess the bioactivity of N1-benzyl-N2-(1-(furan-2-yl)propan-2-yl)oxalamide?
- Methodological Answer :
- In vitro assays : Test inhibition of cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) at concentrations of 1–100 µM. Include positive controls (e.g., cisplatin) .
- Enzyme Inhibition Studies : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC values are calculated via dose-response curves .
- Solubility Pre-screening : Use HPLC or UV-Vis to determine solubility in DMSO/PBS mixtures, critical for in vitro activity .
Advanced Research Questions
Q. How can researchers optimize multi-step synthesis protocols for N1-benzyl-N2-(1-(furan-2-yl)propan-2-yl)oxalamide to enhance scalability and reduce side products?
- Methodological Answer :
- Flow Chemistry : Continuous flow reactors reduce reaction times (e.g., 10 min residence time at 80°C) and improve reproducibility by maintaining precise temperature/pH control .
- Catalyst Optimization : Use Pd/C or Raney Ni for selective hydrogenation of nitro intermediates to amines, minimizing over-reduction .
- Purification Strategies : Combine column chromatography (silica gel, ethyl acetate/hexane) with recrystallization (e.g., ethanol/water) to achieve >95% purity .
Q. What strategies are employed to elucidate the molecular mechanism of action of N1-benzyl-N2-(1-(furan-2-yl)propan-2-yl)oxalamide in target biological systems?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding affinity to putative targets (e.g., kinases) by immobilizing recombinant proteins on sensor chips .
- Transcriptomic Profiling : RNA-seq or qPCR to identify differentially expressed genes in treated vs. untreated cells (e.g., apoptosis-related genes like BAX/BCL-2) .
- Molecular Docking : Use AutoDock Vina to model interactions between the compound and active sites (e.g., ATP-binding pockets in kinases) .
Q. How should contradictory data regarding the solubility and stability of N1-benzyl-N2-(1-(furan-2-yl)propan-2-yl)oxalamide under varying experimental conditions be addressed?
- Methodological Answer :
- Controlled Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .
- Solvent Optimization : Test co-solvents (e.g., PEG-400 or cyclodextrins) to enhance aqueous solubility while maintaining bioactivity .
- Data Reconciliation : Cross-validate results using orthogonal methods (e.g., NMR for purity vs. LC-MS for degradation) and replicate under standardized conditions (pH 7.4, 37°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
